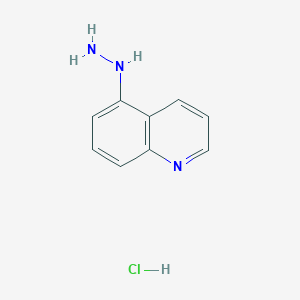

5-Hydrazinylquinoline hydrochloride

Description

Significance of Quinoline (B57606) Scaffold in Pharmaceutical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of pharmaceutical sciences. frontiersin.orgorientjchem.org Its presence in a multitude of natural and synthetic compounds with diverse pharmacological applications underscores its importance. bohrium.comnih.gov The unique structural features of the quinoline nucleus allow for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. frontiersin.orgorientjchem.org

Historical Context of Quinoline Derivatives in Drug Discovery

The journey of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. wikipedia.org This natural alkaloid proved to be a groundbreaking treatment for malaria and remained a primary therapeutic option for centuries. wikipedia.orgtaylorandfrancis.com The success of quinine spurred further investigation into quinoline derivatives, leading to the synthesis of numerous analogues with improved efficacy and broader applications. rsc.org For instance, cinchocaine was one of the first synthetic local anesthetics derived from the quinoline structure. rsc.org The development of chloroquine (B1663885) and primaquine (B1584692) further solidified the role of the quinoline scaffold in antimalarial therapy. taylorandfrancis.comrsc.org

Broad Spectrum of Pharmacological Activities of Quinoline Compounds

The versatility of the quinoline scaffold is evident in the wide array of pharmacological activities exhibited by its derivatives. benthamscience.comresearchgate.net These compounds have been extensively studied and have shown potential in various therapeutic areas. bohrium.comnih.gov The ability of the quinoline nucleus to be modified at different positions has resulted in derivatives with a broad spectrum of biological actions. frontiersin.org

Table 1: Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Description |

| Anticancer | Quinoline-based compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. rsc.orgjetir.org |

| Antimicrobial | Derivatives of quinoline have shown efficacy against a range of bacteria, fungi, and other microorganisms. bohrium.comrsc.org |

| Anti-inflammatory | Certain quinoline compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. rsc.orgbenthamscience.com |

| Antimalarial | The quinoline scaffold is a key component in many antimalarial drugs, interfering with the parasite's life cycle. taylorandfrancis.comrsc.org |

| Antiviral | Research has indicated the potential of some quinoline derivatives to inhibit viral replication, including against HIV. rsc.orgjetir.org |

| Anticonvulsant | Some quinoline compounds have been investigated for their potential to suppress or reduce the severity of seizures. benthamscience.comresearchgate.net |

| Analgesic | The analgesic properties of certain quinoline derivatives suggest their potential use in pain management. bohrium.comnih.gov |

| Antioxidant | The ability of some quinoline compounds to neutralize free radicals points to their potential as antioxidants. bohrium.com |

Role of Hydrazine (B178648) Moiety in Enhancing Biological Activity

The incorporation of a hydrazine moiety (-NHNH2) into a molecular structure can significantly influence its biological profile. hygeiajournal.comresearchgate.net Hydrazine and its derivatives are a class of chemical compounds containing a nitrogen-nitrogen single bond. wikipedia.org This functional group is known to participate in various chemical reactions and can form key interactions with biological targets. researchgate.net

Hydrazine as a Functional Group in Bioactive Molecules

Hydrazine is a versatile functional group that has been incorporated into a wide range of bioactive molecules. hygeiajournal.comresearchgate.net Its presence can confer or enhance a variety of pharmacological activities. materialsciencejournal.org Hydrazides, which are derivatives of hydrazine, have been a subject of extensive research due to their therapeutic potential. hygeiajournal.com The ability of the hydrazine group to act as a hydrogen bond donor and acceptor, as well as its potential to form coordination complexes with metal ions, contributes to its biological significance. researchgate.net The development of hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, has further expanded the chemical space for drug discovery, leading to compounds with antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

Overview of 5-Hydrazinylquinoline (B177232) Hydrochloride in Academic Research

5-Hydrazinylquinoline hydrochloride is a specific chemical compound that has garnered attention within the academic research community. It serves as a valuable building block in the synthesis of more complex quinoline derivatives. The presence of the reactive hydrazinyl group at the 5-position of the quinoline ring allows for a variety of chemical transformations, enabling the creation of diverse molecular libraries for biological screening.

Academic research involving this compound often focuses on its utility in synthesizing novel compounds with potential therapeutic applications. For example, it can be reacted with various electrophiles to create a range of substituted hydrazinylquinolines. These new derivatives are then typically evaluated for their biological activities, such as their potential as enzyme inhibitors or as ligands for specific receptors. The hydrochloride salt form of 5-hydrazinylquinoline enhances its solubility in certain solvents, facilitating its use in various reaction conditions.

Current Research Trajectories and Gaps

The research landscape for hydrazinylquinoline frameworks is dynamic, with several key trajectories aimed at harnessing their therapeutic potential. A major focus is the design and synthesis of novel derivatives to explore their biological activities, particularly as anticancer and antimicrobial agents. However, significant gaps remain in understanding the full potential of this chemical class, necessitating further investigation.

Current Research Trajectories:

Anticancer Activity: A primary research direction is the evaluation of hydrazinylquinoline derivatives as anticancer agents. Studies have shown that modifying the quinoline ring with different substituents can significantly influence cytotoxic activity. For instance, copper(II) complexes of 2-substituted-8-hydrazinylquinolines have shown notable cytotoxicity against various cancer cell lines. Research into 8-hydroxyquinoline (B1678124) derivatives has revealed that compounds with hydroxyl or acyloxy groups at the 8-position of the quinoline moiety exhibit moderate anticancer activities against cell lines like HCT 116. nih.gov Furthermore, derivatives of the related quinoline scaffold are being extensively investigated as kinase inhibitors, which are crucial for treating various cancers by disrupting aberrant cell signaling pathways that drive tumor growth. nih.gov

Antimicrobial Properties: The development of new antimicrobial agents is another vibrant area of research for hydrazinylquinolines. Derivatives have demonstrated broad-spectrum potential against various pathogens. For example, certain quinoline-based hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in some cases being lower than standard drugs. nih.gov The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA replication and leads to cell death.

Structure-Activity Relationship (SAR) Studies: A crucial trajectory involves the systematic analysis of how the molecular structure of hydrazinylquinoline derivatives relates to their biological function. Researchers are investigating how the type and position of substituents on the quinoline core affect physicochemical properties like lipophilicity and electronic distribution, which in turn determine biological effectiveness. For example, in a study of potential matrix metalloproteinase (MMP) inhibitors, quinoline derivatives with substituents at the C-7 position showed greater inhibitory activity against MMP-2 and MMP-9 compared to those with substituents at the C-5 position. nih.gov

Detailed Research Findings on Quinoline Derivatives

| Compound Series | Target/Assay | Key Findings | Reference |

| Substituted 2-hydrazino-8-hydroxyquinolines | Cell viability against Hela, MCF-7, A-549, MDA-MB-231 cancer cell lines | Compounds with R = phenyl, 3,5-dimethylphenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl significantly reduced cancer cell viability. | nih.gov |

| C-7 and C-5 substituted quinolines | MMP-2/9 Inhibition | C-7 substituted derivatives showed lower IC₅₀ values (0.81–10 mM for MMP-2; 1.3–10 mM for MMP-9) compared to C-5 substituted derivatives (5.7–10 mM for MMP-2; 5.1–10 mM for MMP-9), indicating higher potency. | nih.gov |

| 8-hydroxyquinoline derivatives | Anticancer activity against HCT 116 cells | Derivatives with hydroxyl or acyloxy groups at position 8 exhibited moderate activities (IC₅₀ values of 4.60–25.00 mM). | nih.gov |

| Quinoline-based hybrid | Antibacterial activity | Displayed significant effects against drug-susceptible and resistant Gram-positive and Gram-negative bacteria with MIC values of 4–16 µg/mL. | nih.gov |

Gaps in Current Research:

Comprehensive SAR Analysis: While initial SAR studies are promising, a more thorough and systematic analysis is needed across a wider range of derivatives. A deeper understanding of how specific functional groups and their stereochemistry on the quinoline framework influence therapeutic potential is essential for the rational design of more potent and selective drug candidates.

Exploration of Novel Targets: Much of the current research focuses on established biological targets like DNA gyrase and various kinases. nih.gov A significant gap exists in exploring novel molecular targets for hydrazinylquinoline compounds. Expanding the scope of biological screening could uncover new mechanisms of action and therapeutic applications.

Isomer-Specific Research: While the broader quinoline framework is well-studied, specific isomers like this compound are less documented in readily available literature compared to their 7- or 8-substituted counterparts. epa.gov Focused research on the synthesis and biological evaluation of these less-common isomers is needed to fully map the potential of the entire hydrazinylquinoline chemical space.

Advanced Drug Design Techniques: There is an opportunity to leverage more advanced drug design techniques for optimizing quinoline-based inhibitors. nih.gov This includes computational modeling, quantitative structure-activity relationship (QSAR) studies, and fragment-based drug design to create next-generation therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITLGYGOMCQXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes for 5-Hydrazinylquinoline (B177232) Hydrochloride

The traditional synthesis of 5-Hydrazinylquinoline hydrochloride is predominantly centered around the nucleophilic substitution of a suitable quinoline (B57606) precursor.

Precursor Selection and Chemical Transformations

The selection of an appropriate starting material is a critical first step in the synthesis of this compound. Halogenated quinolines, particularly 5-chloroquinoline (B16772), are the most common precursors due to the reactivity of the carbon-halogen bond towards nucleophilic attack.

The primary method for introducing the hydrazinyl group at the 5-position of the quinoline ring involves the direct reaction of a 5-haloquinoline with hydrazine (B178648) hydrate (B1144303). This reaction is a classic example of nucleophilic aromatic substitution. For instance, the synthesis of a hydrazinyl derivative from 4,7-dichloroquinoline (B193633) and hydrazine hydrate proceeds by refluxing the reactants in absolute ethanol (B145695) for an extended period. pharmascholars.com A similar principle is applied to the synthesis of 5-Hydrazinylquinoline, where 5-chloroquinoline is treated with an excess of hydrazine hydrate. The reaction is typically carried out in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and to promote the nucleophilicity of the hydrazine. The reaction mixture is heated under reflux to provide the necessary activation energy for the substitution to occur. The resulting 5-hydrazinylquinoline is then typically converted to its hydrochloride salt by treatment with hydrochloric acid.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance the yield and purity of the product include the choice of catalyst, solvent, temperature, and reaction time.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Neat | 50 | 12 | <10 |

| 2 | SSC (10) | Toluene | 110 | 4 | 75 |

| 3 | SSC (10) | EtOH | 80 | 3 | 82 |

| 4 | SSC (10) | ACN | 80 | 3 | 85 |

| 5 | SSC (10) | DMF | 120 | 2 | 88 |

| 6 | SSC (10) | Neat | 50 | 1 | 94 |

| 7 | STA (10) | Neat | 50 | 1.5 | 90 |

Data adapted from a study on the synthesis of indeno[1,2-b]quinoline derivatives and is for illustrative purposes only. researchgate.net SSC: Silica (B1680970) Sodium Carbonate; STA: Silicotungstic Acid.

This illustrative data highlights that solvent-free conditions and the selection of an appropriate catalyst can significantly improve the yield and reduce the reaction time. researchgate.net Similarly, for the synthesis of this compound, one would expect that careful control of temperature to prevent decomposition, the use of a high-boiling polar aprotic solvent, and potentially the use of a phase-transfer catalyst could lead to enhanced yields.

Derivatization Strategies of the Hydrazinyl Group

The hydrazinyl group at the 5-position of the quinoline ring is a versatile functional handle that can be readily derivatized to create a diverse library of compounds. The lone pair of electrons on the terminal nitrogen atom makes the hydrazinyl group a potent nucleophile, capable of reacting with a variety of electrophiles.

One of the most common derivatization reactions is the condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid. For example, 7-chloroquinolinehydrazones have been synthesized by reacting the corresponding hydrazine with various aldehydes at reflux in ethanol. nih.gov

The hydrazinyl group can also participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings fused to the quinoline scaffold. Furthermore, treatment of a quinoline hydrazine derivative with a dithioacetal has been shown to produce pyrazole derivatives. pharmascholars.com

Advanced Synthetic Approaches

In recent years, advanced synthetic methodologies have been applied to the synthesis of quinoline derivatives to improve efficiency, reduce environmental impact, and access novel chemical space.

Microwave-Assisted Organic Synthesis (MAOS) in Quinoline Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.govnih.gov

In the context of quinoline chemistry, MAOS has been successfully employed for various transformations, including the synthesis of the quinoline core itself and the derivatization of quinoline scaffolds. The rapid heating of the reaction mixture by microwave energy allows for the efficient transfer of energy to the molecules, accelerating the rate of reaction. This is particularly advantageous for reactions that require high temperatures, as it can minimize the formation of byproducts that may occur with prolonged heating. For example, the microwave-assisted synthesis of 4-anilino-6-nitroquinazolines from 5-nitroanthranilonitrile was achieved in just 2 minutes with almost quantitative yields. frontiersin.org While a specific protocol for the microwave-assisted synthesis of this compound is not widely reported, the general principles of MAOS are highly applicable and would be expected to provide a more efficient route to this important intermediate.

Catalytic Systems in Hydrazinylquinoline Synthesis

The synthesis of functionalized quinolines, including those with a hydrazinyl group at the 5-position, is significantly enhanced by various catalytic systems. The choice of catalyst is critical and is often tailored to the specific electronic and steric demands of the quinoline substrate and the incoming nucleophile.

One of the most potent methods for forming the crucial C–N bond at the quinoline C5 position is the Hartwig-Buchwald amination . This palladium-catalyzed cross-coupling reaction is effective for linking amines (and by extension, hydrazine derivatives) with aryl halides. The efficacy of the reaction hinges on the selection of the palladium source and, most importantly, the phosphine (B1218219) ligand. Different catalytic systems are employed to achieve high yields and efficient conversion. acs.org The optimization of the palladium/ligand combination is a prerequisite for success, as the catalytic system must be robust enough to overcome challenges like catalyst deactivation, which can occur over long reaction times. acs.org

Key catalytic systems used in analogous C-N bond formations on the quinoline ring include:

Palladium(II) acetate (B1210297) [Pd(OAc)₂] as the palladium precursor.

Electron-rich, bulky phosphine ligands designed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Table 1: Common Phosphine Ligands in Hartwig-Buchwald Amination for Quinoline Functionalization

| Ligand Name | Abbreviation | Structural Features |

|---|---|---|

| (2-Biphenyl)di-tert-butylphosphine | Johnphos | Sterically demanding biaryl phosphine |

| Tri-tert-butylphosphine | TTBP | Bulky and electron-rich alkylphosphine |

Beyond palladium, other catalytic systems have been developed for functionalizing the quinoline core. For instance, copper catalysts have been successfully used for C-O coupling at the C5 position, suggesting their potential as a more economical alternative for C-N bond formations as well. wikipedia.org Furthermore, novel nanocatalysts have been explored for the synthesis of the quinoline skeleton itself, which can then be functionalized. One such example is the use of a magnetic iron oxide core coated with a functionalized silica layer in the Hantzsch reaction to produce hydroquinoline derivatives. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the synthesis of quinolines has been a major focus for the application of green chemistry principles, aiming to reduce the use of hazardous materials, expensive catalysts, and harsh reaction conditions. rsc.orgthieme-connect.com These approaches are directly applicable to the synthesis of 5-hydrazinylquinoline precursors.

A prominent green strategy is the use of alternative energy sources to drive reactions more efficiently. Microwave irradiation has been shown to significantly accelerate quinoline synthesis, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. rsc.orgpsu.edu This technique is particularly effective in multicomponent reactions, which are themselves a green approach, as they build complex molecules in a single step, reducing waste and improving atom economy. thieme-connect.com

Another key green method is ultrasound-assisted synthesis . The use of ultrasonic irradiation can induce reactions through acoustic cavitation, often at lower temperatures than conventional heating and with improved yields. researchgate.net This method has been successfully applied to the one-pot cyclocondensation reactions to form quinoline derivatives, featuring experimental simplicity and avoiding the need for metallic catalysts. researchgate.net

Sustainable catalyst design is also a cornerstone of green quinoline synthesis. This includes the development of recyclable catalysts, such as the previously mentioned magnetic nanocatalyst, which can be easily separated from the reaction mixture and reused. researchgate.net The use of more environmentally benign solvents and catalysts is a continuous effort in the field. thieme-connect.com

Table 2: Green Chemistry Techniques in Quinoline Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid heating, reduced reaction times, higher yields, potential for solvent-free conditions. rsc.orgpsu.edu |

| Ultrasonic Irradiation | Use of high-frequency sound waves to induce cavitation. | Enhanced reaction rates, milder conditions, improved yields, simple procedure. researchgate.netresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants. | High atom economy, reduced waste, operational simplicity. thieme-connect.com |

| Recyclable Catalysts | Catalysts designed for easy separation and reuse. | Reduced cost and environmental impact. researchgate.net |

Mechanistic Studies of this compound Formation

The formation of 5-hydrazinylquinoline generally involves the reaction of a quinoline precursor, typically activated at the 5-position (e.g., 5-chloroquinoline or 5-bromoquinoline), with a hydrazine source.

Elucidation of Reaction Mechanisms

The most probable mechanism for the non-catalyzed reaction is a nucleophilic aromatic substitution (SNAr) . In this pathway, the hydrazine, acting as a nucleophile, attacks the electron-deficient C5 carbon of the quinoline ring, which bears a leaving group (like a halogen). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the 5-hydrazinylquinoline product.

In catalyzed reactions, such as the Hartwig-Buchwald amination, the mechanism is more complex, involving a catalytic cycle centered on the palladium atom. acs.org This cycle typically consists of three main stages:

Oxidative Addition : The palladium(0) catalyst reacts with the 5-haloquinoline, inserting into the carbon-halogen bond to form a palladium(II) species.

Amine Coordination and Deprotonation : The hydrazine coordinates to the palladium center, followed by deprotonation (often assisted by a base) to form a palladium-amido complex.

Reductive Elimination : The final step involves the formation of the C-N bond as the 5-hydrazinylquinoline product is eliminated from the palladium center, regenerating the active palladium(0) catalyst to continue the cycle.

Analogous reactions for the formation of other nitrogen-containing heterocycles, such as pyrazoles from hydrazines and β-ketonitriles, also support a mechanism initiated by the nucleophilic attack of a hydrazine nitrogen atom onto an electrophilic carbon center, followed by an intramolecular cyclization. nih.gov

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. In the context of hydrazinylquinoline formation and related reactions, several key intermediates have been identified or proposed.

For the SNAr mechanism, the primary intermediate is the Meisenheimer complex . While often transient and difficult to isolate, its existence is a cornerstone of the SNAr mechanism.

In syntheses involving the reaction of hydrazines with carbonyl compounds to form heterocyclic rings (an analogous process), hydrazone intermediates are key. nih.gov These are formed by the initial condensation of the hydrazine with a carbonyl group. While often not isolated, their presence has been confirmed in some cases through spectroscopic methods like NMR. nih.govyoutube.com In some specific reactions, these hydrazone intermediates can be stable enough to be isolated before the final cyclization step. rsc.org

For catalytic cycles like the Hartwig-Buchwald amination, the intermediates are organometallic complexes, such as the oxidative addition product (e.g., quinolinyl-palladium(II)-halide) and the subsequent palladium-amido complex . acs.org

Stereochemical Considerations in Synthesis

Stereochemistry in the synthesis of this compound is primarily a consideration related to the synthesis of the quinoline scaffold itself, rather than the introduction of the achiral hydrazinyl group onto the aromatic ring. If the synthesis results in a chiral quinoline derivative, controlling the stereochemistry becomes paramount.

The introduction of a substituent at the 5-position of a quinoline can lead to axial chirality (atropisomerism) if the substituent is bulky enough to hinder free rotation around the bond connecting it to the quinoline ring. An efficient kinetic resolution of axially chiral 5-substituted quinolines has been achieved through the asymmetric transfer hydrogenation of the quinoline ring, allowing for the separation of enantiomers. nih.gov

Asymmetric synthesis of the quinoline core is a major area of research. Several strategies have been developed to produce enantiomerically pure or enriched quinoline derivatives:

Chiral Catalysis : The use of chiral Lewis acid catalysts, such as a titanium(IV) complex ligated by a chiral diol, can promote asymmetric Diels-Alder reactions to form tetrahydroquinoline derivatives with high enantioselectivity. acs.orgnih.gov Chiral phosphoric acids have also been used to catalyze reactions like the Povarov reaction to afford chiral tetrahydroquinolines, which can then be oxidized to the corresponding chiral quinolines. researchgate.net

Central-to-Axial Chirality Conversion : A strategy has been developed where a Povarov reaction catalyzed by a chiral acid creates tetrahydroquinolines with defined stereocenters. Subsequent oxidation converts this central chirality into axial chirality in the final quinoline-naphthalene atropisomeric product. researchgate.net

Asymmetric Minisci Reaction : By combining photoredox catalysis with a chiral acid, it is possible to achieve atroposelective Minisci reactions to synthesize quinolines that possess both central and axial chirality simultaneously. rsc.orgrsc.org

These methods highlight that while the addition of a simple hydrazinyl group is not inherently stereoselective, the synthesis of a chiral 5-hydrazinylquinoline derivative would require careful application of asymmetric catalysis during the construction of the quinoline framework.

Biological Activity and Mechanistic Investigations

Anticancer Activity of 5-Hydrazinylquinoline (B177232) Hydrochloride Derivatives

Derivatives of 5-hydrazinylquinoline hydrochloride have demonstrated notable anticancer activity. The combination of quinoline (B57606) and hydrazone moieties in a single structure is a strategy aimed at overcoming challenges such as resistance and adverse effects associated with some existing anticancer agents. nih.gov

Research has shown that derivatives of hydrazinylquinoline exhibit cytotoxic effects across a variety of cancer cell lines. For instance, a series of quinoline-based hydrazones displayed a broad spectrum of activity when tested against the National Cancer Institute's 60 cancer cell line panel.

One study reported on quinoline-based dihydrazone derivatives that exhibited significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC₅₀ values ranging from 7.01 to 34.32 μM. rsc.org Notably, these compounds did not show significant cytotoxic activity against the normal human liver cell line HL-7702. rsc.org Specifically, compounds 3b and 3c were particularly effective against MCF-7 cells, with IC₅₀ values of 7.016 μM and 7.05 μM, respectively. rsc.org

Another investigation into nitroquinoline fused arylhydrazones identified a compound that showed significant antiproliferative activity against non-small cell human lung cancer (A549) cells, with an IC₅₀ value between 15.3–15.8 μM. nih.gov Furthermore, a series of quinoline hydrazone analogues prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines were evaluated against the full NCI 60 human cancer cell line panel. nih.gov Nine of these compounds demonstrated significant anti-proliferative activity at a 10 µM concentration, with GI₅₀ values ranging from 0.33 to 4.87 µM. nih.govsci-hub.se

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference |

| Quinoline-based dihydrazones (3b, 3c) | MCF-7 | 7.016, 7.05 | rsc.org |

| Nitroquinoline fused arylhydrazone (4) | A549 | 15.3-15.8 | nih.gov |

| Quinoline hydrazone analogue (18j) | SR leukemia | 0.33 | sci-hub.se |

| Quinoline hydrazone analogue (18j) | HCT-116 colon cancer | 0.34 | sci-hub.se |

| Quinoline hydrazone analogue (18j) | K-562 leukemia | 0.46 | sci-hub.se |

| Quinoline hydrazone analogue (18j) | SW-620 colon cancer | 0.97 | sci-hub.se |

| Tetrahydroquinoline hydrazone (9) | A549 | 0.69 | nih.gov |

| Quinoline-hydrazone derivative (5) | MCF-7, HepG2 | 0.98, 1.06 | nih.gov |

Several this compound derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. For example, certain quinoline-based dihydrazone compounds were found to induce apoptosis in MCF-7 cells in a dose-dependent manner. rsc.org Fluorescence microscopic analysis of A549 cells treated with a nitroquinoline fused arylhydrazone revealed apoptosis induction and condensation of the nucleus. nih.gov The treated cells also exhibited membrane blebbing and disruption of the cytoskeleton and plasma membrane. nih.gov

In another study, a quinoline-hydrazone derivative was reported to induce cell apoptosis in the pre-G1 and S-phases in MCF-7 and HepG2 cells. nih.gov Furthermore, copper(II) complexes of 8-hydroxyquinoline (B1678124) hydrazone were found to induce cell death by apoptosis, with one particular complex showing high rates of apoptosis induction. nih.gov

The development of multi-drug resistance (MDR) is a significant obstacle in cancer chemotherapy. nih.gov Research into this compound derivatives has explored their potential to overcome MDR. For instance, cyclic hydroxamic acid CHA-5 demonstrated effectiveness against drug-resistant and multidrug-resistant murine P388 leukemia strains. nih.gov In in vivo studies, CHA-5 monotherapy led to the survival of over 60% of mice with rubomycin-resistant leukemia. nih.gov Combination therapy of CHA-5 with cisplatin (B142131) was also highly effective against this resistant strain. nih.gov Furthermore, vincristine-resistant tumors showed high sensitivity to a combination of CHA-5 and cyclophosphamide. nih.gov

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets and pathways that are crucial for cancer cell survival and proliferation.

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer therapy. nih.gov Several quinoline derivatives have been identified as topoisomerase inhibitors. nih.gov Molecular docking studies have suggested that quinoline hydrazone derivatives can bind to the active site of human DNA topoisomerase I. nih.gov For example, one compound was predicted to form a stable complex through hydrogen bonding with the Arg364 amino acid residue of topoisomerase I. nih.gov

Acridine derivatives, which share a similar planar aromatic structure with quinoline, are known to inhibit topoisomerase IIα. nih.gov Studies on new acridine-thiosemicarbazone derivatives have shown their ability to inhibit the DNA double-strand relaxation function of topoisomerase IIα. nih.gov

Interference with DNA synthesis is another mechanism by which these compounds exert their anticancer effects. Some hydrazinylquinoline derivatives have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis. Molecular docking studies of certain quinoline-based dihydrazones suggest that they can bind with DNA through partial insertion. rsc.org This interaction with DNA is a potential mechanism for their observed cytotoxic and apoptotic effects.

This compound: A Review of its Biological and Mechanistic Properties

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. A derivative of this important class, this compound, and its related structures have been the subject of research, particularly for their potential anticancer and antimicrobial properties. This article explores the biological activity and mechanistic aspects of this compound and its analogs, focusing on interactions with biomolecules, structure-activity relationships, and antimicrobial efficacy.

The therapeutic potential of quinoline derivatives is often linked to their ability to interact with key biological molecules and pathways. The introduction of a hydrazinyl group at the 5-position of the quinoline ring creates a molecule with distinct chemical properties that influence its biological activity.

Interactions with Other Biomolecules

The mechanism of action for many quinoline-based compounds involves their interaction with essential biomolecules such as DNA and enzymes. Quinoline derivatives have been shown to target bacterial DNA topoisomerases. nih.gov The hydrazone derivatives of quinolines are also known to be active against dihydrofolate reductase (DHFR), an important enzyme for drug development against resistant bacteria. bohrium.com Some quinoline-based dihydrazone derivatives have been suggested to bind with DNA through partial insertion. rsc.org

The hydrophobic effect and desolvation play a crucial role in ligand-protein binding. nih.gov The aggregation of nonpolar molecules in an aqueous environment can minimize the disruption of water's structure, leading to a more stable interaction. nih.gov The addition of substituted phenyl rings, for instance, can increase the affinity of a ligand for its target protein by forming multiple interactions and displacing water molecules. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For quinoline derivatives, SAR studies have provided valuable insights into the structural requirements for anticancer activity.

The nature and position of substituents on the quinoline ring and the hydrazone moiety significantly impact the biological activity. For instance, the substitution of a 3,4,5-trimethoxy group on the benzylidene moiety of quinoline hydrazone derivatives has been shown to enhance their anticancer activity. nih.gov Similarly, the presence of a bromo group at the fifth position of an isatin (B1672199) moiety in tetrahydroquinoline hydrazone derivatives improved their antiproliferative activity. nih.gov

The table below summarizes the effect of different substituents on the anticancer activity of quinoline derivatives.

| Compound Series | Substituent | Position | Effect on Anticancer Activity | Reference |

| Quinoline Hydrazones | 3,4,5-trimethoxy on benzylidene | - | Enhanced | nih.gov |

| Tetrahydroquinoline Hydrazones | Bromo | 5th position of isatin moiety | Enhanced | nih.gov |

| 5-Amino/5-Hydroxyquinolones | Ethyl, Cyclopropyl, Difluorophenyl | N1 | Influential | nih.gov |

| 7-Piperazinyl Quinolones | Halogen | C8 | Influential | nih.gov |

| 7-Piperazinyl Quinolones | Amino | C5 | Influential | nih.gov |

The position of the hydrazinyl group on the quinoline ring is a critical determinant of pharmacological efficacy. While this article focuses on the 5-hydrazinyl derivative, it is important to note that the biological activity of hydrazinoquinolines can vary significantly with the position of the hydrazinyl group (e.g., at the 2-, 4-, or 8-position). Research on quinoline 2(4)-hydrazone derivatives has highlighted their potential as antibacterial agents. bohrium.com This underscores the importance of positional isomerism in the design of new therapeutic agents.

Antimicrobial Properties

In addition to their anticancer potential, quinoline derivatives, including those with hydrazinyl and hydrazone functionalities, have been investigated for their antimicrobial properties. nih.govnih.govresearchgate.net

Antibacterial Activity Against Pathogenic Strains

Hydrazide-hydrazone compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain hydrazide-hydrazones have shown notable activity against E. coli and S. aureus, with some compounds exhibiting greater potency than the standard drug ampicillin. nih.gov In some cases, compounds bearing electron-donating groups showed better activities than those with electron-withdrawing groups. nih.gov

Quinoline-based hydroxyimidazolium hybrids have also been evaluated for their antibacterial effects. nih.gov While many of these hybrids showed limited activity against Gram-negative bacteria, some demonstrated potent inhibition of the Gram-positive bacterium Staphylococcus aureus. nih.gov Specifically, one hybrid was a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov

The table below presents the antibacterial activity of selected quinoline derivatives against pathogenic strains.

| Compound/Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Hydrazide-Hydrazone 19 | E. coli | 12.5 µg/mL | nih.gov |

| Hydrazide-Hydrazone 19 | S. aureus | 6.25 µg/mL | nih.gov |

| Hydrazide-Hydrazones 5 & 6 | E. coli | 0.49 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7h | S. aureus | 20 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of hydrazine-containing compounds has also been explored. nih.gov Several hybrid compounds containing pyrrolidinone rings and hydrazine (B178648) moieties have shown fair to excellent antifungal activities against Candida albicans. nih.gov Three such molecules, Hyd.H, Hyd.OCH3, and Hyd.Cl, were found to significantly reduce the viability of C. albicans with rapid fungicidal action and were also effective against fluconazole- or caspofungin-resistant strains. nih.gov These compounds also demonstrated the ability to decrease biofilm formation. nih.gov

Quinoline-based hydroxyimidazolium hybrids have shown activity against Cryptococcus neoformans and various Candida and Aspergillus species. nih.gov Furthermore, studies on substituted 2-methyl-8-quinolinols revealed that 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic among the tested compounds. nih.gov

The antifungal activity of selected compounds is summarized in the table below.

| Compound/Compound Class | Fungal Species | Activity (MIC) | Reference |

| Hyd.H, Hyd.OCH3, Hyd.Cl | Candida albicans | Fungicidal | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp., Aspergillus spp. | 62.5 µg/mL | nih.gov |

| 5,7-dichloro-2-methyl-8-quinolinol | Various fungi | Highly fungitoxic | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Various fungi | Highly fungitoxic | nih.gov |

Antimicrobial Properties

Mechanisms of Antimicrobial Action

The antimicrobial properties of quinoline derivatives are attributed to a variety of mechanisms, primarily targeting essential bacterial processes. A significant mode of action for many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting their function, these compounds disrupt the management of DNA supercoiling and the separation of replicated DNA, ultimately halting bacterial cell division. wikipedia.orgnih.gov The antibacterial agent levofloxacin, a fluoroquinolone, functions by this very mechanism. wikipedia.org

Quinoline hydrazide/hydrazone derivatives, which include structures related to this compound, have been shown to act on several bacterial targets. Their antibacterial effects can stem from the inhibition of DNA gyrase, glucosamine-6-phosphate synthase (which is involved in cell wall synthesis), enoyl ACP reductase, and 3-ketoacyl ACP reductase (both involved in fatty acid synthesis). nih.govresearchgate.net

Furthermore, the planar structure of the quinoline ring system is a key feature in another antimicrobial mechanism: DNA intercalation. researchgate.net This involves the insertion of the flat aromatic rings between the base pairs of the DNA double helix. This action can lead to conformational changes in the DNA, causing strand breaks and interfering with essential processes like transcription and replication, which ultimately results in cytotoxicity. researchgate.net Some quinoline hybrids have also been noted to bind to heme and hemozoin, which is a known mechanism for antimalarial quinolines but may also contribute to broader antimicrobial effects. nih.gov

Certain quinoline derivatives have demonstrated potent activity against specific and often resilient pathogens. For instance, diarylquinoline derivatives are effective against tuberculosis through the inhibition of mycobacterial ATP synthase. nih.gov Hybrid quinoline compounds have shown significant efficacy against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

| Mechanism of Action | Target Enzyme/Process | Effect | Compound Class Example | References |

| Topoisomerase Inhibition | DNA Gyrase, Topoisomerase IV | Halts DNA replication and cell division | Fluoroquinolones, Novel quinoline derivatives | nih.govwikipedia.orgnih.gov |

| Multi-Target Inhibition | DNA gyrase, Glucosamine-6-phosphate synthase, Enoyl ACP reductase | Blocks DNA replication, cell wall synthesis, and fatty acid synthesis | Quinoline hydrazide/hydrazone derivatives | nih.govresearchgate.net |

| DNA Intercalation | DNA Double Helix | Causes DNA strand breaks, disrupts replication and transcription | Quinoline derivatives | researchgate.net |

| ATP Synthase Inhibition | Mycobacterial ATP synthase | Blocks energy production in mycobacteria | Diarylquinolines (e.g., Bedaquiline) | nih.gov |

Other Pharmacological Activities of Related Quinoline Derivatives

Beyond their direct antimicrobial actions, the quinoline scaffold is the basis for compounds exhibiting a wide range of other pharmacological effects, including antioxidant, anti-inflammatory, antimalarial, and enzyme-inhibiting properties. nih.govmdpi.comnih.govresearchgate.net

Quinoline derivatives have been investigated for their potential to mitigate oxidative stress and inflammation. Certain quinoline-related carboxylic acids have demonstrated significant anti-inflammatory properties in studies using lipopolysaccharide (LPS)-induced inflammation models in macrophages. nih.gov For example, a specific derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, was found to significantly decrease levels of oxidants like malondialdehyde (MDA) and nitric oxide (NO), as well as inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues in an experimental model. nih.gov

Other studies have shown that some quinoline derivatives can reduce lipid peroxidation, a key process in oxidative cell damage. researchgate.net However, the antioxidant capacity can vary significantly between different derivatives; for instance, some quinoline-carboxylic acids that showed anti-inflammatory effects lacked the ability to scavenge DPPH radicals, a common measure of antioxidant activity. nih.gov The anti-inflammatory actions of some quinolines, like cryptolepine, have been linked to the reduction of nitric oxide generation and the inhibition of NF-ĸB DNA binding. nih.gov

The quinoline core is fundamental to some of the most historically significant antimalarial drugs. nih.govnih.gov The primary mechanism for many of these compounds, including the closely related drug chloroquine (B1663885), involves interfering with the parasite's detoxification of heme within its acidic food vacuole. nih.gov During the digestion of host hemoglobin, the malaria parasite releases large amounts of toxic free heme. The parasite normally neutralizes this heme by biocrystallizing it into an inert substance called hemozoin. Quinoline antimalarials are thought to accumulate in the food vacuole and inhibit this hemozoin formation. nih.govwikipedia.org The resulting buildup of free heme is toxic to the parasite, leading to its death. wikipedia.org

Structure-activity relationship studies of 4-aminoquinolines like chloroquine have highlighted the importance of specific chemical features for antimalarial potency. For example, the presence of an electron-withdrawing group, such as a chlorine atom at the 7-position of the quinoline ring, is considered essential for high activity. youtube.comyoutube.com

The ability of quinoline derivatives to inhibit a wide array of enzymes is a cornerstone of their diverse pharmacological activities. researchgate.net They have been identified as inhibitors of enzymes crucial for DNA processing, cellular signaling, and pathogen survival.

Recent studies have revealed that certain quinoline-based compounds can inhibit various enzymes that act on DNA, such as DNA methyltransferases (DNMTs), base excision repair (BER) DNA glycosylases, and even viral enzymes like HIV reverse transcriptase. biorxiv.orgbiorxiv.org The inhibition of DNMT1 by some quinoline derivatives occurs at low micromolar concentrations. biorxiv.org

In the realm of cancer therapy, quinoline derivatives are known to target topoisomerases I and II, enzymes vital for DNA replication in rapidly dividing cancer cells. nih.govnih.gov Marketed anticancer drugs such as belotecan (B1684226) hydrochloride and amaridine are quinoline-based topoisomerase inhibitors. nih.gov Additionally, quinoline derivatives have been developed as inhibitors for other cancer-related targets, including tyrosine kinases, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs). researchgate.net

Furthermore, quinoline derivatives have been engineered to be potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in second messenger signaling pathways. nih.gov One such derivative, compound 7a, exhibited an IC₅₀ value of 0.27 nM for PDE5 inhibition. nih.gov Quinine (B1679958) itself has been shown to be a competitive inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters. wikipedia.org

| Enzyme Target | Therapeutic Area | Example Quinoline Class/Derivative | IC₅₀ / Activity | References |

| DNA Methyltransferase (DNMT1) | Anticancer, Epigenetics | 2-mimicry quinoline derivatives | IC₅₀ values from 1.9 to 3.5 µM | biorxiv.org |

| Topoisomerase I/II | Anticancer | Belotecan, Amaridine | - | nih.gov |

| Phosphodiesterase 5 (PDE5) | Alzheimer's Disease | Quinoline derivative 7a | IC₅₀ of 0.27 nM | nih.gov |

| Bacterial DNA Gyrase | Antibacterial | Quinoline hydrazide/hydrazone derivatives | - | nih.gov |

| HIV Reverse Transcriptase | Antiviral | Quinoline derivatives | ~50% inhibition at 10 µM | biorxiv.org |

| Monoamine Oxidase (MAO) | Neurological disorders | Quinine | Competitive inhibitor | wikipedia.org |

Biological Interactions and Binding Studies

The biological effects of quinoline derivatives are fundamentally linked to their ability to interact with and bind to crucial macromolecules like DNA and proteins. These interactions can be non-covalent, such as intercalation and groove binding, or can involve the direct inhibition of protein active sites.

A defining characteristic of many planar quinoline compounds is their ability to function as DNA intercalators. researchgate.netnih.gov This mode of binding involves the insertion of the flat heterocyclic quinoline ring system between the stacked base pairs of the DNA double helix. researchgate.net This interaction distorts the helical structure, which can interfere with the binding of DNA-processing proteins and enzymes, thereby disrupting replication and transcription. researchgate.net This mechanism is a key component of the antiproliferative activity of many quinoline-based anticancer agents. researchgate.netnih.gov

Beyond simple intercalation, quinoline derivatives can engage in more complex interactions. Co-crystallization studies have shown that some quinoline inhibitors, such as compounds 9 and 11 in one study, intercalate into a DNA substrate that is already bound by an enzyme (in this case, the bacterial DNA adenine (B156593) methyltransferase CamA). biorxiv.orgbiorxiv.org This binding occurs adjacent to the target base in the minor groove and induces a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thus inhibiting its function. biorxiv.org

The interaction with DNA-processing enzymes is a major theme. As discussed previously, quinolines act as inhibitors of topoisomerases, not just by intercalating into the DNA substrate but also by stabilizing the transient covalent complex formed between the enzyme and the DNA strand. nih.govnih.gov This leads to the accumulation of DNA strand breaks, which triggers apoptosis in rapidly dividing cells. researchgate.net Other protein targets for quinoline derivatives include G-quadruplexes, which are secondary structures in DNA that are implicated in cancer progression. nih.gov

Chelation of Metal Ions

The ability of a molecule to bind to metal ions, or chelation, is a critical factor in the biological activity of many compounds. Although direct and detailed research on the metal ion chelation of this compound is limited in the available scientific literature, the behavior of structurally similar compounds, such as other hydrazinylquinolines and 8-hydroxyquinolines, offers significant insights into its potential as a chelating agent.

It is well-established that hydrazones, compounds containing a C=N-NH- functional group, which can be formed from hydrazines, are versatile ligands for a wide range of transition metal ions. mtct.ac.in The biological activity of these compounds is often significantly enhanced upon forming complexes with metal ions. mtct.ac.in Similarly, the quinoline scaffold itself is a well-known chelating motif, with the nitrogen atom of the ring participating in coordination. nih.gov

For hydrazinylquinolines, it is proposed that they can act as bidentate ligands, forming stable complexes with metal ions by coordinating through both the quinoline ring nitrogen and a nitrogen atom from the hydrazinyl group. The formation of these chelate rings with a metal ion can lead to complexes with varying geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. researchgate.net

Studies on related compounds, such as 8-hydroxyquinoline-5-sulphonylhydrazide, have shown that these molecules can form stable chelates with a variety of divalent and polyvalent metal ions, including Cu(II), Zn(II), Cd(II), and Pb(II). researchgate.net The formation, stoichiometry, and stability of these complexes have been investigated using techniques like electronic spectral measurements and conductometric titrations. researchgate.net For instance, in some related hydrazone complexes, the formation of both 1:1 and 1:2 metal-to-ligand ratios has been established. researchgate.net

The interaction between a quinoline-based chelator and metal ions can also lead to the generation of reactive oxygen species (ROS). For example, the complexation of a quinone-quinoline chelator with Cu(II) and Fe(III) has been shown to increase the production of free radicals. nih.gov This redox activity, often enhanced upon complexation, can be a crucial aspect of the compound's biological effects. nih.govnih.gov

While specific experimental data for this compound is not available, the table below illustrates the types of data that are typically determined in studies of metal chelation by similar quinoline derivatives. This data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Hypothetical Chelation Data for 5-Hydrazinylquinoline with Various Metal Ions

| Metal Ion | Proposed Stoichiometry (Metal:Ligand) | Potential Coordination Geometry | Technique for Characterization |

|---|---|---|---|

| Cu(II) | 1:1, 1:2 | Square Planar / Distorted Octahedral | Spectrophotometry, IR Spectroscopy |

| Ni(II) | 1:2 | Octahedral | Magnetic Susceptibility, UV-Vis |

| Co(II) | 1:2 | Octahedral | Magnetic Susceptibility, UV-Vis |

| Zn(II) | 1:2 | Tetrahedral | NMR Spectroscopy, Elemental Analysis |

This table is for illustrative purposes only and is based on findings for related quinoline and hydrazone compounds. No direct experimental data for this compound was found in the reviewed literature.

The synthesis of metal complexes with related ligands is often carried out by reacting the ligand with a metal salt (e.g., acetate (B1210297) or chloride) in a suitable solvent, often with gentle heating to facilitate the reaction. nih.govnih.gov The resulting complexes can then be characterized by a variety of analytical techniques to determine their structure and properties, including elemental analysis, infrared (IR) and UV-visible spectroscopy, and magnetic susceptibility measurements. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

For quinoline (B57606) derivatives, DFT has been successfully employed to understand their structural and electronic features. For instance, studies on related compounds like 5-azidomethyl-8-hydroxyquinoline have utilized DFT (specifically the B3LYP functional with a 6-311G(d,p) basis set) to calculate the optimized molecular geometry, which showed good agreement with experimental X-ray diffraction data. scispace.com This level of theory helps in understanding bond lengths, angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state. Similar DFT studies on other quinoline derivatives have been used to predict spectroscopic properties, which can be compared with experimental IR and NMR spectra for structural validation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.se

In the context of quinoline derivatives, HOMO-LUMO analysis is frequently performed to understand their electronic transitions and charge transfer properties. For example, a study on 5-azidomethyl-8-hydroxyquinoline calculated the HOMO-LUMO energy gap to understand the charge transfer that occurs within the molecule. scispace.com A smaller energy gap in a molecule suggests that it is more polarizable and generally associated with higher chemical reactivity. sci-hub.se

The following table presents representative HOMO, LUMO, and energy gap values for a related quinoline derivative, 8-hydroxy quinoline-5-sulfonic acid, as determined by theoretical calculations. These values illustrate the type of data obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 8-hydroxy quinoline-5-sulfonic acid | -8.532 | -6.026 | 2.506 |

| 5-chloro-8-hydroxyquinoline | -8.931 | -5.812 | 3.119 |

Data is illustrative and pertains to the specified compounds, not 5-Hydrazinylquinoline (B177232) hydrochloride. sci-hub.se

For 5-Hydrazinylquinoline hydrochloride, a similar analysis would be vital in predicting its reactivity and potential for engaging in chemical reactions, which is fundamental to understanding its behavior in various chemical and biological systems.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a large molecule, typically a protein (receptor). These methods are central to drug discovery and development, providing insights into the binding mechanisms and affinities that underpin biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For quinoline-based compounds, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. For instance, derivatives of quinoline have been docked into the active sites of proteins like HIV reverse transcriptase and E3 ubiquitin-protein ligase mdm2 to understand their inhibitory potential. nih.govresearchgate.net These studies reveal the specific amino acid residues within the protein's binding pocket that interact with the ligand, providing a detailed map of the binding mechanism. While specific docking studies on this compound are not widely reported, the established protocols for similar molecules would be applicable.

Beyond the binding pose, molecular docking algorithms also provide a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity.

In studies of quinoline derivatives, predicted binding affinities have been used to rank compounds and prioritize them for further experimental testing. For example, docking studies on certain quinoline-based dihydrazone derivatives against cancer-related proteins have helped to rationalize their observed cytotoxic activities. nih.gov Similarly, the binding affinity of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a was calculated to be in the range of -5.3 to -6.1 Kcal/mol.

The table below shows representative binding affinities for some quinoline derivatives against specific protein targets, illustrating the type of data generated from molecular docking studies.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

| Thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 |

| Quinoline bearing dihydropyridines | Human mdm2 | -6.111 |

Data is illustrative and pertains to the specified compound classes, not this compound. researchgate.net

For this compound, such predictions would be invaluable in identifying potential biological targets and hypothesizing its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are built by correlating various molecular descriptors (physicochemical properties, electronic properties, etc.) with experimentally determined activities.

The development of a QSAR model typically involves a dataset of compounds with known activities. Various molecular descriptors are calculated for each compound, and statistical methods are used to build a predictive model. Once validated, these models can be used to predict the activity of new, untested compounds. researchgate.net

While no specific QSAR models for this compound were found in the reviewed literature, the general approach is widely applied to quinoline derivatives for predicting activities such as anticancer, antimicrobial, and antidepressant effects. scispace.comresearchgate.net For example, 3D-QSAR models have been used to predict the antidepressant effects of natural compounds by considering their interactions with targets like the serotonin (B10506) transporter (SERT). scispace.com A QSAR study on this compound would require a dataset of related compounds with measured biological activity to develop a model that could guide the design of new derivatives with potentially enhanced potency.

Development of Predictive Models for Biological Activity

A cornerstone of computational drug design is the development of predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. dergipark.org.tr QSAR is a mathematical approach that aims to build a reliable correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr For the quinoline class of compounds, numerous QSAR models have been developed to predict a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antitubercular effects. nih.govnih.govnih.govnih.gov

The process involves analyzing a set of related compounds with known activities to develop a model that can predict the activity of new, unsynthesized derivatives. nih.gov These models are built using various statistical and machine learning techniques, such as Multiple Linear Regression (MLR), non-linear methods, and Artificial Neural Networks (ANN). nih.govnih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.govucm.esmdpi.com

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to quinoline derivatives to predict their antimalarial activity. nih.govmdpi.com These models provide a 3D map illustrating how different structural features (e.g., steric bulk, electrostatic charge) should be modified to enhance biological activity. nih.gov Such computational screening strategies reveal rational pathways for the rapid and efficient development of new therapeutic agents. nih.gov

| Model Type | Target Biological Activity | Key Findings/Statistical Significance | Reference |

|---|---|---|---|

| CoMFA, CoMSIA, HQSAR | Antimalarial | Developed models showed good predictive ability (r²pred up to 0.72), guiding the design of new derivatives. | nih.gov |

| 2D-QSAR, CoMFA, CoMSIA | Antimalarial (P. falciparum) | Models demonstrated high predictive capacity (r²test up to 0.878), correlating well with experimental data. | ucm.esmdpi.com |

| MLR, KNN, DT, BPNN, GB | Anticancer (P-glycoprotein Inhibition) | Machine learning-based QSAR models were developed to predict the inhibitory activity of quinoline derivatives. | nih.gov |

| MLR, MNLR, BMA, ANN | Acetylcholinesterase Inhibition | Developed QSAR models for heterocyclic compounds, with ANN showing superior performance in external validation. | nih.gov |

Identification of Key Molecular Descriptors

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantitatively describe the physicochemical properties of a molecule. catalysis.blog These descriptors are calculated from the molecular structure and are categorized based on the properties they represent, such as electronic, hydrophobic, steric, and topological features. dergipark.org.trcatalysis.blog Identifying which descriptors are key to a specific biological activity is crucial for understanding the mechanism of action and for rationally designing more potent compounds. nih.gov

For quinoline derivatives, a wide array of descriptors has been found to be significant. Electronic descriptors, often derived from quantum chemical calculations like Density Functional Theory (DFT), are particularly important. dergipark.org.trnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity and ability to participate in charge-transfer interactions. nih.govucsb.edu Other critical electronic descriptors include dipole moment, molecular polarizability, electronegativity, and electron affinity. dergipark.org.tr

Hydrophobic descriptors, such as the octanol-water partition coefficient (logP), quantify a molecule's lipophilicity, which affects its ability to cross cell membranes. dergipark.org.trucsb.edu Steric and topological descriptors like molecular volume, van der Waals volume, and molecular connectivity indices describe the size, shape, and branching of a molecule. catalysis.blog Studies on quinoline derivatives have shown that combinations of these descriptors are often necessary to build a predictive model. For example, antimalarial activity has been correlated with steric, electrostatic, and hydrophobic fields, while antitubercular activity has been linked to van der Waals volume and electronegativity. nih.gov

| Descriptor Category | Specific Descriptor | Property Represented | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, molecular reactivity | dergipark.org.trucsb.edu |

| Dipole Moment | Polarity and charge distribution | dergipark.org.tr | |

| Molecular Polarizability | Deformability of the electron cloud by an electric field | dergipark.org.trucsb.edu | |

| Electronegativity | Power of an atom/molecule to attract electrons | dergipark.org.tr | |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, membrane permeability | dergipark.org.trucsb.edu |

| Steric/Topological | Molecular Volume / van der Waals Volume | Molecular size and bulk | dergipark.org.trcatalysis.blog |

| Molecular Connectivity Index | Degree of branching in a molecule | catalysis.blog |

Derivatives and Analogues of 5 Hydrazinylquinoline Hydrochloride

Synthesis and Biological Evaluation of Substituted Hydrazinylquinolines

Strategic substitution on the quinoline (B57606) ring of hydrazinylquinoline derivatives has a profound impact on their biological profiles. Researchers have synthesized series of compounds with various substituents at different positions of the quinoline nucleus to probe structure-activity relationships (SAR).

For instance, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized through the Doebner reaction, which involves the condensation of an amino compound with pyruvic acid and various substituted benzaldehydes. nih.gov Subsequent modifications of the carboxylic acid group into hydrazides and hydrazones were achieved. nih.gov Biological evaluation of these compounds against Bacillus pumilus and Candida albicans revealed that the nature and position of the substituent on the phenyl ring attached to the quinoline core were critical for activity. nih.gov Similarly, the synthesis of 3-quinoline carboxylic acid hydrazide-hydrazones from 3-quinoline carboxylic acid hydrazide and a range of aldehydes has been reported, yielding compounds with moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov These studies underscore the principle that even minor changes to the quinoline backbone can significantly modulate the biological efficacy of the resulting hydrazinylquinoline derivative.

The hydrazine (B178648) group is a highly reactive and versatile functional handle that can be readily converted into a wide range of other functional groups, most notably hydrazones. The azomethine group (-NH–N=CH-) of hydrazones is a key pharmacophore responsible for a wide spectrum of biological activities. ijirset.com

The synthesis of aryl hydrazine and hydrazide analogues has been explored, inspired by naturally occurring active compounds. uobaghdad.edu.iq These synthetic efforts involve creating derivatives from a parent hydrazine, which are then evaluated for their biological potential, such as anticancer activity. uobaghdad.edu.iq Furthermore, the hydrazine moiety can be part of a larger benzoyl hydrazine structure, which has been incorporated into 1,3,5-triazine (B166579) or pyrimidine (B1678525) skeletons to create selective PI3Kα inhibitors for cancer therapy. researchgate.net These alterations, which transform the basic hydrazine into more complex hydrazide or hydrazone structures, are a cornerstone of modern drug design, allowing for the creation of molecules that can effectively interact with specific biological targets. uobaghdad.edu.iqresearchgate.net

Quinoline-Hydrazone Hybrids and Their Activities

The condensation of a hydrazinylquinoline with various aldehydes and ketones yields quinoline-hydrazone hybrids, a class of compounds that has demonstrated remarkable cytotoxic and antimicrobial properties. The synthetic accessibility and structural diversity of these hybrids make them a promising area for the development of new therapeutic agents. mdpi.comresearchgate.net

A significant body of research has focused on the synthesis and anticancer evaluation of quinoline-hydrazones. In one study, a series of analogues were prepared starting from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines. nih.gov These intermediates were reacted with various aromatic aldehydes to produce the final hydrazone derivatives. nih.gov The cytotoxic activities of these new compounds were evaluated by the National Cancer Institute (NCI), where several compounds exhibited significant anti-proliferative activity at a 10 µM concentration against a panel of 60 human cancer cell lines. nih.gov

Notably, compounds such as 18j showed potent activity with GI₅₀ (50% growth inhibition) values as low as 0.33 µM in certain cell lines. nih.gov Another study focused on quinoline-based dihydrazone derivatives, where two quinoline units were linked through hydrazone bonds to a central scaffold. mdpi.com These compounds also showed significant antiproliferative activity against various cancer cell lines, with IC₅₀ values (half-maximal inhibitory concentration) in the micromolar range. mdpi.com

| Compound Series | Starting Material | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| Quinolyl Hydrazones (18a-p) | 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazine | NCI-60 Panel | Compound 18j showed a mean GI₅₀ of 1.58 µM, more potent than bendamustine (B91647) and chlorambucil. nih.gov | nih.gov |

| Quinoline-based Dihydrazones (3a-3d) | Hydrazinylquinoline derivative | BGC-823, BEL-7402, MCF-7, A549 | Exhibited IC₅₀ values ranging from 7.01 to 34.32 µM against selected cancer cell lines. mdpi.com | mdpi.com |

| Thiazolyl Hydrazones (1-10) | Quinolin-4-yl-hydrazine | A549, HepG2, MCF-7 | Compound 10 showed more selective anticancer activity than cisplatin (B142131) against A549 and MCF-7 cells. iau.irnih.gov | iau.irnih.gov |

| Chalcone-Quinoline Hydrazones | Quinoline Hydrazine | A549, K-562 | Compounds 11 and 12 showed potent PI3K inhibition (IC₅₀ = 52 nM for compound 11) and antiproliferative activity (IC₅₀ = 1.91–5.29 μM). youtube.com | youtube.com |

Quinoline-hydrazone derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi, including multidrug-resistant strains. Their mechanism of action can involve targeting various bacterial enzymes, such as DNA gyrase and dihydrofolate reductase. researchgate.net

A series of 2(4)-hydrazone derivatives of quinoline demonstrated significant antibacterial activity against both standard and antibiotic-resistant S. aureus and E. coli strains, with growth inhibition zones ranging from 15 to 30 mm. In another study, quinoline-based thiazolyl hydrazone derivatives were synthesized and evaluated for their antifungal effects. iau.irnih.gov Compound 4 in this series, 4-(4-Fluorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole, was found to be active against Candida albicans and Candida krusei. iau.ir Furthermore, quinoline hydrazone derivatives and their metal complexes have shown potent activity against Mycobacterium tuberculosis, with many compounds displaying 100% inhibition at concentrations between 6.25-25 µg/mL.

| Compound Series | Target Organisms | Measure of Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2(4)-Hydrazone derivatives of quinoline | S. aureus, E. coli (including resistant strains) | Zone of Inhibition | Inhibition zones of 15-30 mm observed. | |

| Thiazolyl Hydrazones | C. albicans, C. krusei | Antifungal Activity | Compound 4 showed activity at a concentration of 1 mg/mL. iau.irnih.gov | iau.irnih.gov |

| Quinolyl Hydrazones | Various pathogenic strains | MIC (Minimum Inhibitory Concentration) | Displayed MIC values ranging from 6.25 to 100 µg/mL. nih.gov | nih.gov |

| Quinoline Hydrazone Metal Complexes | Mycobacterium tuberculosis | % Inhibition | Most compounds showed 100% inhibition at 6.25-25 µg/mL. |

Fused Ring Systems Incorporating Hydrazinylquinoline

The hydrazinylquinoline scaffold serves as an excellent starting point for the synthesis of fused heterocyclic systems. The cyclization reactions involving the hydrazine moiety lead to the formation of new rings fused onto the quinoline core, creating structurally complex molecules with novel biological properties.

One common strategy involves the reaction of 2-hydrazinoquinoline (B107646) with various reagents to form fused triazole rings. For example, treating 2-hydrazinoquinoline with carbon disulfide (CS₂) or with carboxylic acids like formic or acetic acid leads to the formation of researchgate.netnih.govtriazolo[4,3-a]quinoline derivatives. researchgate.net This reaction provides a direct method to construct a five-membered triazole ring fused to the 'a' face of the quinoline system. researchgate.netiau.ir

Another important fused system derived from hydrazinylquinolines is the pyrazolo[3,4-b]quinoline core. mdpi.commdpi.com The synthesis of these compounds can be achieved through several routes. One method involves the reaction of a 2-chloro-3-formyl quinoline intermediate with hydrazine hydrate (B1144303). mdpi.com The hydrazine initially displaces the chlorine and then undergoes a cyclocondensation reaction with the adjacent formyl group to build the fused pyrazole (B372694) ring, yielding the pyrazolo[3,4-b]quinoline system. mdpi.com These fused systems are of great interest as they are investigated for a range of applications, from antiviral and antimicrobial agents to materials for electroluminescent devices. mdpi.com

Synthesis of Pyrazole-Fused Quinoline Derivatives

The construction of a pyrazole ring fused to a quinoline core, starting from 5-hydrazinylquinoline (B177232), is classically achieved through condensation reactions with 1,3-dicarbonyl compounds. This well-established method is a variant of the Knorr pyrazole synthesis. chemhelpasap.comname-reaction.comjk-sci.comslideshare.net